3-phenyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
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Overview
Description
3-Phenyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a complex heterocyclic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidin-4-one core, a phenyl group, a thiophen-2-yl moiety, and a 1,2,4-triazol-4-ylimino group, making it a multifaceted molecule with diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolidin-4-one core. One common approach is the cyclization of a thiosemicarbazide derivative with a suitable aldehyde or ketone under acidic or basic conditions. The phenyl and thiophen-2-yl groups can be introduced through subsequent reactions such as Friedel-Crafts acylation or cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Electrophilic addition reactions can be carried out using electrophiles like bromine (Br₂) or iodine (I₂).
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: It has been investigated for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3-Phenyl-5-thiophen-2-yl-4,5-dihydro-1H-pyrazole
3-Phenyl-5-thiophen-2-yl-1,2-oxazole
Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which contribute to its diverse reactivity and potential applications. Unlike some similar compounds, it offers a broader range of chemical transformations and biological activities.
Properties
IUPAC Name |
(2Z,5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS2/c22-15-14(9-13-7-4-8-23-13)24-16(19-20-10-17-18-11-20)21(15)12-5-2-1-3-6-12/h1-11H/b14-9-,19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONRPASABPKPIG-MXOJYHIHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=NN4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)/C(=C/C3=CC=CS3)/S/C2=N\N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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